5-Bromo-2-propoxybenzonitrile
Overview
Description
5-Bromo-2-propoxybenzonitrile is a useful research compound. Its molecular formula is C10H10BrNO and its molecular weight is 240.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
Quantum Mechanical Calculations and Spectroscopic Studies : The equilibrium geometric structure of a similar compound, 5-Bromo-2-methoxybenzonitrile, was studied using quantum mechanical calculations and Density Functional Theory (DFT). These studies, which included analyzing FT-IR and FT-Raman spectra, suggested applications in frequency doubling and Second Harmonic Generation (SHG), indicating potential in Non-Linear Optical (NLO) properties (Kumar & Raman, 2017).
Synthesis Methods : Research has been conducted on the synthesis of similar compounds like 5-Bromo-2-isobutoxybenzonitrile, using methods suitable for industrial preparation due to mild reaction conditions, facile operation, and relatively lower cost. Such studies are crucial for the large-scale production of these compounds, which could be key intermediates in various chemical syntheses (Meng Fan-hao, 2012).
Halodeboronation Studies : Another relevant study involves the halodeboronation of aryl boronic acids, a transformation demonstrated through the synthesis of 2-bromo-3-fluorobenzonitrile. This research highlights the versatility of such compounds in different chemical reactions and their potential applications in synthetic organic chemistry (Szumigala et al., 2004).
Environmental and Toxicological Studies : Research on compounds like Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) has explored its environmental fate under different conditions, indicating its degradability and transformation pathways. Such studies are essential for understanding the environmental impact and safe usage of these chemicals (Knight et al., 2003).
Properties
IUPAC Name |
5-bromo-2-propoxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h3-4,6H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDHBNHQZRXINT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60599107 | |
Record name | 5-Bromo-2-propoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60599107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
279262-21-4 | |
Record name | 5-Bromo-2-propoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60599107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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